molecular formula C14H11ClOS B2364840 Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- CAS No. 132483-94-4

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-

Cat. No.: B2364840
CAS No.: 132483-94-4
M. Wt: 262.75
InChI Key: BZTUCTZFJZJNHZ-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-: is an organic compound with the molecular formula C14H11ClOS . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a phenylmethylthio group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- typically involves the reaction of 3-chlorobenzaldehyde with benzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products:

    Oxidation: Formation of 3-chloro-2-[(phenylmethyl)thio]benzoic acid.

    Reduction: Formation of 3-chloro-2-[(phenylmethyl)thio]benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of various chemical modifications on biological activity. It is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is investigated for its potential therapeutic properties. It is used in the development of new drugs and in the study of drug-receptor interactions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. It is also used in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the chlorine and phenylmethylthio substitutions.

    3-Chlorobenzaldehyde: Similar structure but without the phenylmethylthio group.

    2-[(Phenylmethyl)thio]benzaldehyde: Similar structure but without the chlorine atom.

Uniqueness: Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]- is unique due to the presence of both chlorine and phenylmethylthio groups. These substitutions confer distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The compound’s unique structure also allows for specific interactions with biological targets, making it valuable in scientific research and industrial applications.

Properties

IUPAC Name

2-benzylsulfanyl-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTUCTZFJZJNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 112.1 g of potassium-t-butoxide in 1000 mL of dimethylformamide under a nitrogen atmosphere, 124.3 g of benzylmercaptan was added dropwise while maintaining the reaction temperature at 20°-25° C. with an ice-water bath. After stirring at 25° C. for 1.5 hours, a solution of 175 g of 2,3-dichlorobenzaldehyde dissolved in 750 mL of N,N-dimethylformamide was added dropwise, while maintaining the reaction temperature at 25°-40° with a water bath. After stirring at 25° C. for 12 hours, the reaction mixture was poured onto excess ice water to yield a precipitate. The suspension was filtered, and the isolated solid was washed with water, suction-dried and finally dried in vacuo at 40° C. overnight to afford 201 g of the title compound as a light yellow solid; m.p. 65°-68° C.
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
124.3 g
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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